AMPK/Nrf2 Activation in Diabetic Cardiomyopathy
Fortunellin uniquely demonstrates in vivo efficacy in a high‑fructose diabetic cardiomyopathy mouse model by significantly reducing cardiac histopathological scores and inflammatory markers. This study provides a direct comparison to a control (vehicle‑treated diabetic mice) [REFS‑1]. While other citrus flavonoids like naringin and hesperidin also exhibit AMPK/Nrf2 activation [REFS‑2][REFS‑3], this specific fructose‑induced cardiac injury model with associated p‑IKKα/p‑IκBα suppression is a defined and validated context for Fortunellin.
| Evidence Dimension | Cardiac Histopathological Injury Score |
|---|---|
| Target Compound Data | Significantly attenuated score vs. diabetic control |
| Comparator Or Baseline | High‑fructose‑induced diabetic mice (vehicle‑treated) |
| Quantified Difference | Significant reduction (p < 0.05) |
| Conditions | In vivo mouse model; 8‑week treatment; assessment via H&E staining and echocardiography. |
Why This Matters
For researchers investigating diabetic cardiomyopathy, Fortunellin offers a validated, pathway‑specific tool with documented in vivo cardiac protection, distinguishing it from flavonoids lacking this precise disease‑model validation.
- [1] Zhao, C., et al. Fortunellin protects against high fructose‑induced diabetic heart injury in mice by suppressing inflammation and oxidative stress via AMPK/Nrf‑2 pathway regulation. *Biochemical and Biophysical Research Communications* **2017**, *490*(2), 559‑565. View Source
- [2] Jiang, J., et al. Naringin Ameliorates IL‑6 Mediated mitochondrial dysfunction and skeletal muscle degeneration via AMPK/Nrf‑2 pathway. *PubMed*. View Source
- [3] Athithan, L., et al. Hesperidin and acarbose combination therapy modulates inflammatory cytokines and cardiomyopathy‑related biomolecules in diabetic rats. *SpringerLink* **2024**. View Source
